molecular formula C16H22N2O3 B5962541 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide

2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide

Cat. No. B5962541
M. Wt: 290.36 g/mol
InChI Key: CECTZINOGMFEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide, also known as BBIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBIC is a fluorescent molecule that has been widely used as a probe for studying various biological processes.

Scientific Research Applications

2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has been widely used as a fluorescent probe for studying various biological processes. It has been used to study the dynamics of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has also been used to study the kinetics of enzyme reactions and the localization of specific proteins in cells.

Mechanism of Action

2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide works by binding to specific molecules in cells and emitting fluorescence when excited by light. The fluorescence emitted by 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide can be used to track the movement of molecules in cells and to monitor changes in their concentration over time. The mechanism of action of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is well understood, and its use as a fluorescent probe has been validated in numerous studies.
Biochemical and Physiological Effects
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has been shown to have minimal biochemical and physiological effects on cells. It is non-toxic and does not interfere with the normal functioning of cells. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is also stable under physiological conditions, making it an ideal probe for studying biological processes in living cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide as a fluorescent probe is its high sensitivity and specificity. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide can detect changes in the concentration of specific molecules in cells with high accuracy, making it a valuable tool for studying complex biological processes. However, one limitation of using 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is its relatively low photostability, which can limit its use in long-term experiments.

Future Directions

There are several future directions for research on 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide. One area of interest is the development of new fluorescent probes based on 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide that have improved photostability and other properties. Another area of interest is the use of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide in the study of specific disease processes, such as cancer and neurodegenerative diseases. Overall, 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is a valuable tool for studying biological processes, and its potential applications in scientific research are vast.

Synthesis Methods

The synthesis of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzoic acid with butylamine, followed by the reaction of the resulting product with 2-bromo-1-butanol. The final step involves the reaction of the product with 2-hydroxyethylamine to obtain 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide. The synthesis of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.

properties

IUPAC Name

2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-5-6-15-18-13-9-11(7-8-14(13)21-15)16(20)17-10-12(19)4-2/h7-9,12,19H,3-6,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECTZINOGMFEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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